N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzyl group, two fluorine atoms at the 2 and 5 positions on the benzene ring, and a phenyl group attached to the sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are used in the presence of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3,4-difluoro-N-phenylbenzenesulfonamide
- N-benzyl-2,4-dinitrobenzenesulfonamide
- N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines
Uniqueness
N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both benzyl and phenyl groups attached to the sulfonamide moiety also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C19H15F2NO2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C19H15F2NO2S/c20-16-11-12-18(21)19(13-16)25(23,24)22(17-9-5-2-6-10-17)14-15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
RSWIOIFCKOXAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.